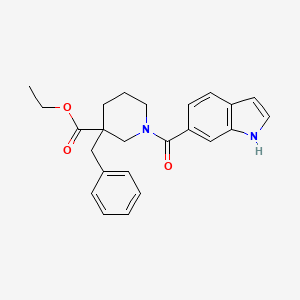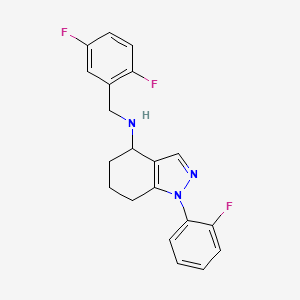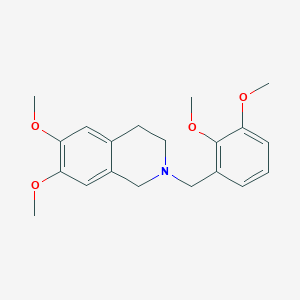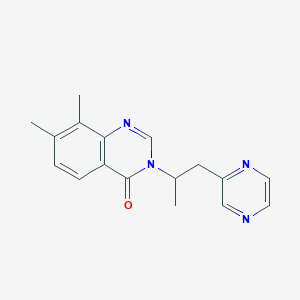![molecular formula C23H18FN3O2 B6130359 2-cyclopropyl-N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6130359.png)
2-cyclopropyl-N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-1,3-benzoxazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-1,3-benzoxazole-6-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, a pyridinylmethyl group, and a benzoxazole carboxamide moiety. The combination of these functional groups endows the compound with unique chemical and biological properties, making it a valuable subject of study.
Métodos De Preparación
The synthesis of 2-cyclopropyl-N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-1,3-benzoxazole-6-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an o-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Formation of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction, using a pyridine derivative and an appropriate leaving group.
Final Coupling to Form the Target Compound: The final step involves coupling the previously synthesized intermediates to form the target compound, often using a peptide coupling reagent such as EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, potentially incorporating continuous flow techniques and automated synthesis platforms.
Análisis De Reacciones Químicas
2-cyclopropyl-N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include transition metal catalysts (e.g., palladium, nickel), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-1,3-benzoxazole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparación Con Compuestos Similares
2-cyclopropyl-N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-1,3-benzoxazole-6-carboxamide can be compared with other similar compounds, such as:
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: This compound shares the cyclopropyl and fluorophenyl groups but differs in the core structure, which is a quinoline rather than a benzoxazole.
N-[1-(aminomethyl)cyclopropyl]-3-(morpholin-4-ylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide: This compound also contains a cyclopropyl group and a fluorophenyl group but has a different overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.
Propiedades
IUPAC Name |
2-cyclopropyl-N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-18-6-3-14(4-7-18)21(15-9-11-25-12-10-15)27-22(28)17-5-8-19-20(13-17)29-23(26-19)16-1-2-16/h3-13,16,21H,1-2H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRIVGMJOJAMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=C(C=C3)C(=O)NC(C4=CC=C(C=C4)F)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B6130281.png)
![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)

![3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one](/img/structure/B6130302.png)
![1-(cyclohexylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-amine](/img/structure/B6130308.png)


![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide](/img/structure/B6130334.png)

![1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine](/img/structure/B6130352.png)
![N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-FLUOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B6130356.png)
![N-butyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride](/img/structure/B6130366.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6130369.png)
